Benzo[d]isoxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isoxazol-4-amine is a heterocyclic compound that features a fused benzene and isoxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of Benzo[d]isoxazol-4-amine is the BRD4 protein . BRD4, a member of the Bromodomain and Extra-Terminal motif (BET) family, plays a crucial role in the regulation of gene transcription . It has been associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .
Mode of Action
This compound interacts with its target, the BRD4 protein, by binding to it . This binding inhibits the function of BRD4, thereby affecting the transcription of certain genes . The most potent inhibitor exhibited high binding affinity to BRD4 with a ΔTm value of 7.8 °C as evaluated in a thermal shift assay (TSA) .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .
Pharmacokinetics
In silico predictions indicate that this compound possesses good drug-likeness and pharmacokinetic profile . .
Result of Action
The molecular effect of this compound’s action is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . At the cellular level, it blocks cell cycle in MV4-11 cells at G0/G1 phase and induces cell apoptosis .
Biochemical Analysis
Biochemical Properties
Benzo[d]isoxazol-4-amine has been identified as a potent inhibitor of the BRD4 bromodomain . It interacts with the BRD4 protein, which is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation .
Cellular Effects
This compound has demonstrated remarkable anti-proliferative activity against certain cells . It has been shown to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of BRD4 . This binding interaction results in the inhibition of BRD4, thereby affecting gene transcription .
Temporal Effects in Laboratory Settings
Its potent activity against BRD4 suggests potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide or copper chloride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Benzo[d]isoxazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom at adjacent positions.
Benzisoxazole: Similar to Benzo[d]isoxazol-4-amine but with different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group at the 4-position of the isoxazole ring. This structural feature imparts distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
1,2-benzoxazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVWNFELXESJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.